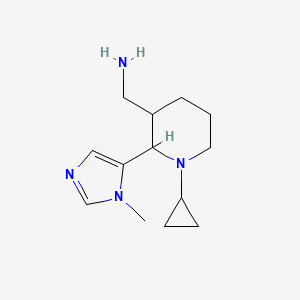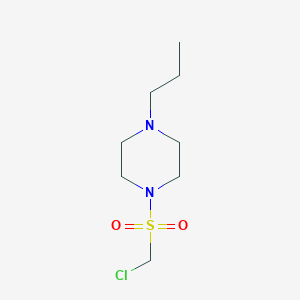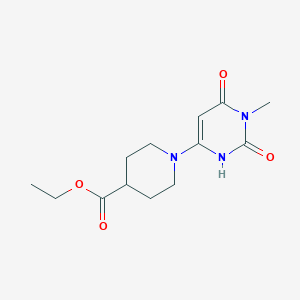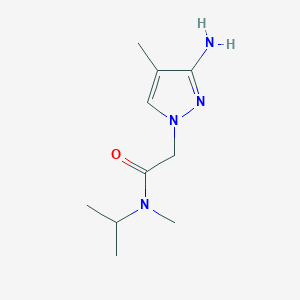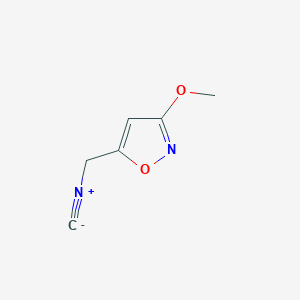
5-(Isocyanomethyl)-3-methoxyisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isocyanomethyl)-3-methoxy-1,2-oxazole: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an isocyanomethyl group and a methoxy group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1,2-oxazole with an isocyanomethylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole compounds with hydrogenated isocyanomethyl groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the isocyanomethyl group.
Scientific Research Applications
Chemistry: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
- 5-(isocyanomethyl)-1,3-benzodioxole
- ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- 1,3-diisocyano-2,2-bis(isocyanomethyl)propane
Comparison: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an isocyanomethyl group and a methoxy group on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 5-(isocyanomethyl)-1,3-benzodioxole lacks the methoxy group, which affects its electronic properties and reactivity. Similarly, ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has an additional carboxylate group, altering its solubility and interaction with biological targets .
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5-(isocyanomethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3H,4H2,2H3 |
InChI Key |
JDOMFXWQPZIVDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


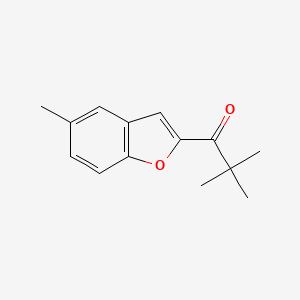
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
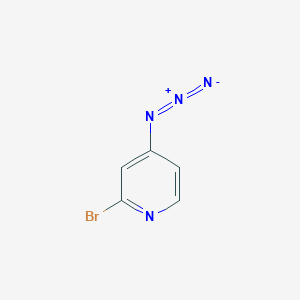


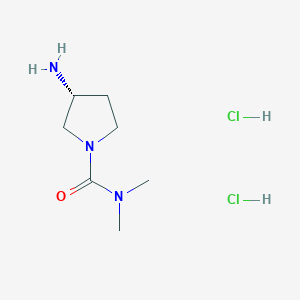
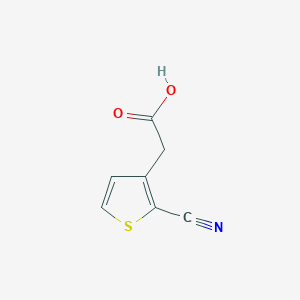
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
